1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE
Overview
Description
1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrazole ring, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound can be utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Trifluoromethyl Phenyl Sulfone: This compound also contains a trifluoromethyl group and is used in similar applications, such as trifluoromethylation reactions.
1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide: Another compound with a trifluoromethyl group, used in ionic liquids and electrochemical applications.
Uniqueness: 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both a pyrazole ring and a piperidinecarboxamide moiety distinguishes it from other trifluoromethyl-containing compounds, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-29(27,28)25-7-5-14(6-8-25)17(26)23-16-10-22-24(12-16)11-13-3-2-4-15(9-13)18(19,20)21/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEYCHHFZQWITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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